molecular formula C10H18O B041890 2,6,6-Trimethyl-2-vinyltetrahydropyran CAS No. 7392-19-0

2,6,6-Trimethyl-2-vinyltetrahydropyran

Cat. No. B041890
CAS RN: 7392-19-0
M. Wt: 154.25 g/mol
InChI Key: NETOHYFTCONTDT-UHFFFAOYSA-N
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Description

2,6,6-Trimethyl-2-vinyltetrahydropyran, also known as Linaloyl oxide, is a member of the class of oxanes carrying a vinyl substituent at position 2 as well as three methyl substituents at positions 2, 6, and 6 . It is a clear liquid with a musty, earthy, terpineolic note .


Molecular Structure Analysis

The molecular formula of 2,6,6-Trimethyl-2-vinyltetrahydropyran is C10H18O . The IUPAC name is 2-ethenyl-2,6,6-trimethyloxane . The InChI is 1S/C10H18O/c1-5-10(4)8-6-7-9(2,3)11-10/h5H,1,6-8H2,2-4H3 and the InChIKey is NETOHYFTCONTDT-UHFFFAOYSA-N . The Canonical SMILES is CC1(CCCC(O1)©C=C)C .


Physical And Chemical Properties Analysis

2,6,6-Trimethyl-2-vinyltetrahydropyran is a clear liquid with a musty, earthy, terpineolic note . It is insoluble in water but soluble in fat . It is also soluble in ethanol . The boiling point is 22°C at 2.5 mm Hg . The refractive index is 1.442-1.452 and the specific gravity is 0.863-0.873 .

Scientific Research Applications

  • Synthesis of Bryostatins : It is used in an efficient synthesis method for 2,6-cis-disubstituted 4-methylenetetrahydropyrans, which are potentially useful in the synthesis of bryostatins, a group of compounds with significant biological activity (Gill, Taylor, & Thomas, 2011).

  • Antiarrhythmic and Local-Anesthetic Activity : Derivatives of 5-amino-2,6,6-trimethyltetrahydropyrans, related to 2,6,6-Trimethyl-2-vinyltetrahydropyran, show antiarrhythmic and local-anesthetic activity, indicating its potential in pharmaceutical applications (Bondavalli, Longobardi, Schenone, & Lanteri, 1976).

  • Synthesis of Various Compounds : It reacts with methyl vinyl ketone to produce derivatives that can be further equilibrated for various applications, demonstrating its versatility in chemical reactions (Fleming & Karger, 1967).

  • Synthesis of Thiocyanatotetrahydropyrans : A one-pot method efficiently synthesizes 2,6-disubstituted 4-thiocyanatotetrahydropyrans, indicating its use in rapid and high-yield chemical synthesis (Sudhakar & Ramudu, 2021).

  • Isomerization and Rearrangements : It is used in isomerization processes leading to various rearranged products, showing its role in complex chemical transformations (D'silva, Walker, & Manyik, 1974).

  • Synthesis of Stable 2H-pyrans : A one-pot strategy for the synthesis of stable 2H-pyrans uses propargyl vinyl ethers, showcasing its use in the production of stable compounds (Menz & Kirsch, 2006).

  • Synthesis of Aplysiapyranoids : A novel oxidation/bromocyclization cascade is used for synthesizing aplysiapyranoids and other 2,2,6,6-substituted tetrahydropyrans, demonstrating its role in creating complex molecular structures (Brücher et al., 2012).

  • Polymerization Applications : It can be polymerized with low molecular weight vinyl monomers for various applications, indicating its use in creating new polymeric materials (Hall & Fischer, 1977).

Safety And Hazards

2,6,6-Trimethyl-2-vinyltetrahydropyran is classified as a skin irritant (Category 2) and an eye irritant (Category 2) .

properties

IUPAC Name

2-ethenyl-2,6,6-trimethyloxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-5-10(4)8-6-7-9(2,3)11-10/h5H,1,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETOHYFTCONTDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(O1)(C)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051338
Record name 2,2,6-Trimethyl-6-vinyltetrahydropyran
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear liquid with a musty, earthy, terpineolic note
Record name 2,2,6-Trimethyl-6-vinyltetrahydropyran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1245/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; Soluble in fat, soluble (in ethanol)
Record name 2,2,6-Trimethyl-6-vinyltetrahydropyran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1245/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.863-0.873
Record name 2,2,6-Trimethyl-6-vinyltetrahydropyran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1245/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2,6,6-Trimethyl-2-vinyltetrahydropyran

CAS RN

7392-19-0, 13837-56-4
Record name 2,2,6-Trimethyl-6-vinyltetrahydropyran
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Record name 2,6,6-Trimethyl-2-vinyltetrahydropyran
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Record name 2H-Pyran, 2-ethenyltetrahydro-2,6,6-trimethyl-
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Record name 2,2,6-Trimethyl-6-vinyltetrahydropyran
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6,6-trimethoxy-2-vinyltetrahydropyran
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Record name (±)-tetrahydro-2,6,6-trimethyl-2-vinyl-2H-pyran
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Record name 2,6,6-TRIMETHYL-2-VINYLTETRAHYDROPYRAN
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Record name Linaloyl oxide
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URL http://www.hmdb.ca/metabolites/HMDB0037133
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Example 13 was repeated except that 0.210 g triphenylphosphine was used and 22.6 g N,N-diethyl-7-hydroxynerylamine. After 171/2 hours at 120° C. there was obtained a yield of 13.1% 2,6,6-trimethyl-2-vinyltetrahydropyran, 28.6% myrcenol, 16.1% cis-ocimenol, 21.9% trans-ocimenol.
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Name
N,N-diethyl-7-hydroxynerylamine
Quantity
22.6 g
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Reaction Step Three

Synthesis routes and methods II

Procedure details

Example 12 was repeated except that only 0.105 g triphenylphosphine was used and 22.6 g of N,N-diethyl-7-hydroxygeranylamine was used as the amine. After 9 hours at 120° there was obtained a yield of 11.7% 2,6,6-trimethyl-2-vinyltetrahydropyran, 29.6% myrcenol, 22.2% cis and 17.3% trans-ocimenol.
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N,N-diethyl-7-hydroxygeranylamine
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22.6 g
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amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6,6-Trimethyl-2-vinyltetrahydropyran
Reactant of Route 2
2,6,6-Trimethyl-2-vinyltetrahydropyran
Reactant of Route 3
2,6,6-Trimethyl-2-vinyltetrahydropyran
Reactant of Route 4
2,6,6-Trimethyl-2-vinyltetrahydropyran
Reactant of Route 5
2,6,6-Trimethyl-2-vinyltetrahydropyran
Reactant of Route 6
2,6,6-Trimethyl-2-vinyltetrahydropyran

Citations

For This Compound
57
Citations
AM Api, D Belsito, S Biserta… - Food and …, 2020 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. 2, 2, 6-Trimethyl-6-vinyltetrahydropyran was evaluated for genotoxicity, repeated dose …
PJ Williams, CR Strauss, B Wilson… - Journal of Agricultural …, 1982 - ACS Publications
Synthetic neryl, geranyl, and linalyl dD-glucopyranosides when hydrolyzed at pH 3.2 and pH 1.0 gave product distributions similar to those from natural monoterpene disaccharides of …
Number of citations: 255 pubs.acs.org
SY Lim, SY Shin, SH Ko, JY Choi - 한국감성과학회추계학술대회, 2015 - papersearch.net
The volatile compounds of the Magnolia kobus flower were obtained by solvent extraction and headspace method. To identify aroma active compounds of the Magnolia kobus flower, …
Number of citations: 0 papersearch.net
PJ Williams, CR Strauss, B Wilson - Journal of Agricultural and …, 1980 - ACS Publications
Thermal induction of volatile monoterpenes in juices of muscat grapes (sp. Vitis vinifera cv. Muscat of Alexandria and Muscat a Petits Grains) was studied by GC and GC-MS of …
Number of citations: 285 pubs.acs.org
RF SIMPSON, GC MILLER - Vitis, 1983 - core.ac.uk
Die Aromazusammensetzung von Rieslingweinen der Jahrgänge 1967, 1969, 1971, 1973 und 1975, die unter ähnlichen Bedingungen hergestellt worden waren, wurde mit Hilfe der …
Number of citations: 0 core.ac.uk
B Girard, L Fukumoto, G Mazza… - American journal of …, 2002 - Am Soc Enol Viticulture
Changes in several physicochemical parameters of grape composition including pH, titratable acidity, soluble solids, weight, color, and phenolic content were examined for …
Number of citations: 74 www.ajevonline.org
KH Engel, R Tressl - Journal of Agricultural and Food Chemistry, 1983 - ACS Publications
Thermal treatment at native pH value during simultaneous distillation-extraction of passion fruit pulp significantly increased the concentration of a series of monoterpene hydrocarbons, …
Number of citations: 144 pubs.acs.org
JCR Demyttenaere, M del Carmen Herrera… - Phytochemistry, 2000 - Elsevier
The biotransformation of geraniol, nerol and citral by Aspergillus niger was studied. A comparison was made between submerged liquid, sporulated surface cultures and spore …
Number of citations: 122 www.sciencedirect.com
H Idstein, W Herres, P Schreier - Journal of Agricultural and Food …, 1984 - ACS Publications
The volatiles of fresh cherimoya (Annona cherimolia, Mill.) fruit pulp were separated by standard controlled high-vacuum distillation and solvent extraction (pentane-dichloromethane …
Number of citations: 78 pubs.acs.org
PJ Williams, CR Strauss, B Wilson… - … of Chromatography A, 1982 - Elsevier
Glycosidic derivatives of monoterpene flavourants of grapes and wines can be preparatively isolated by selective retention on a C 18 -bonded reversed-phase adsorbent. These …
Number of citations: 239 www.sciencedirect.com

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